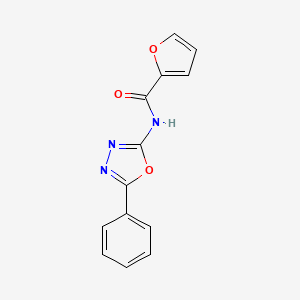

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIFZRJWVCZPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the furan-2-carboxamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with furan-2-carboxylic acid hydrazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired compound .

Industrial Production Methods

Industrial production of N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the oxadiazole or furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines, onto the oxadiazole or furan rings.

Scientific Research Applications

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Due to its biological activities, the compound is investigated for its potential use in treating various diseases, including infections and cancers.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit enzymes or receptors involved in critical biological processes. Molecular docking studies have shown that the compound can bind to the active sites of enzymes, such as succinate dehydrogenase, thereby inhibiting their activity . This inhibition can lead to the disruption of metabolic pathways, ultimately exerting its biological effects.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Key structural analogs differ in substituents on the oxadiazole, phenyl, or carboxamide groups, leading to variations in physical and chemical properties (Table 1).

Table 1: Comparative Analysis of Physical Properties

Key Observations :

- Electron-withdrawing groups (e.g., NO₂ in 6d) increase melting points due to enhanced intermolecular interactions .

- The carboxamide C=O stretch (~1675 cm⁻¹) is consistent across analogs, but substituents like cyanomethyl (a4) introduce unique IR peaks (e.g., C≡N at 2250 cm⁻¹) .

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an oxadiazole ring fused with a furan moiety. Its molecular formula is , with a molecular weight of approximately 253.23 g/mol. The specific arrangement of atoms contributes to its biological activity and potential therapeutic applications.

Antimicrobial Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide exhibits notable antimicrobial properties. Studies have shown that derivatives of oxadiazole compounds often outperform traditional antibiotics against various bacterial strains. For instance, one study indicated that similar oxadiazole derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar efficacy .

Antifungal Activity

Research has also highlighted the antifungal capabilities of this compound. In vitro assays revealed that certain derivatives exhibited substantial antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. These findings suggest potential applications in treating fungal infections .

Anticancer Properties

The anticancer activity of N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been a focal point of recent studies. Notably:

- Cytotoxicity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast adenocarcinoma (MCF-7), leukemia (CEM), and melanoma (MEL-8). The IC50 values for these cell lines were found to be in the micromolar range, indicating potent activity .

- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner. It was observed to increase p53 expression levels and promote caspase activation, leading to programmed cell death .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide:

- Study on Anticancer Activity : A recent investigation assessed the effects of this compound on MCF-7 cells. The results indicated significant cytotoxicity with an IC50 value of 0.65 µM. Further analysis showed cell cycle arrest at the G0-G1 phase, suggesting interference with DNA replication processes .

- Antimicrobial Evaluation : Another study compared various oxadiazole derivatives against standard antibiotics. The findings revealed that some derivatives exhibited superior antimicrobial activity compared to conventional treatments, highlighting the potential for developing new therapeutic agents .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.